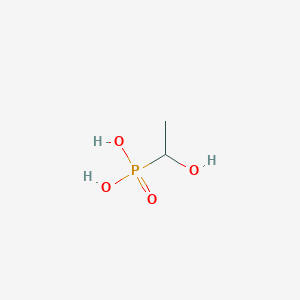
膦酸,(1-羟乙基)-
描述
Phosphonic acid, also known as phosphonous acid, is a type of organophosphorus compound that has a unique and complex molecular structure . Phosphonates and bisphosphonates are stable analogs of phosphates and pyrophosphates that are characterized by one and two carbon–phosphorus bonds, respectively . Among the various phosphonates and bisphosphonates, hydroxy and amino substitutes are of interest as effective in medicinal and industrial chemistry .
Synthesis Analysis
Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .
Molecular Structure Analysis
The molecule of phosphonic acid possesses a tetrahedral geometry . The structures of the complexes revealed that the two phosphonic acid groups and the hydroxyl group of HEDP each provide one O atom to coordinate with the Ca ion to form a stable three-coordinate configuration under alkaline conditions .
Chemical Reactions Analysis
Phosphonic acids are capable of undergoing a variety of chemical reactions. For example, they can undergo heterolytic bond breaking, which can generate reactive free radical species .
Physical And Chemical Properties Analysis
Phosphonic acid exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .
科学研究应用
Separation Science and Technology
Polymer-supported reagents have gained attention in separation science due to their advantages over traditional solvent extraction techniques. Organophosphorus compounds, including those containing phosphoric, phosphonic, and phosphinic acid functionalities, are particularly relevant. These polymers exhibit variable oxidation states, multivalence, asymmetry, and metal-binding properties, making them versatile for selective separations. Researchers have explored synthesis routes such as Arbuzov, Perkow, Mannich, and Kabachnik-Fields reactions to prepare these materials. Their applications include ion exchange resins and chelating resins, contributing to efficient separation technologies .
Bioactive Properties
Phosphonic acids find use in biochemistry and drug design. Their stable C-P bonds make them suitable for drug development, pro-drugs, and bone targeting. Researchers have also explored their potential in designing supramolecular or hybrid materials. Additionally, phosphonic acids play a role in functionalizing surfaces, analytical methods, medical imaging, and as phosphoantigens .
Descaling Agent
1-Hydroxyethane-1,1-diphosphonic acid (HEDP), a derivative of (1-Hydroxyethyl)phosphonic acid, serves as an effective descaling agent. It dissolves calcium sulfate scale when the pH of the HEDP solution is adjusted from acidic to weakly alkaline .
作用机制
Target of Action
The primary target of (1-Hydroxyethyl)phosphonic acid, also known as 1-hydroxyethane-1,1-diphosphonic acid (HEDP), is calcium sulfate scale . This compound is an important descaling agent capable of dissolving calcium sulfate scale .
Mode of Action
The mode of action of HEDP involves its interaction with calcium ions. The two phosphonic acid groups and the hydroxyl group of HEDP each provide one oxygen atom to coordinate with the calcium ion, forming a stable three-coordinate configuration under alkaline conditions . The deprotonation of the phosphonic acid group enhances the binding of coordinated oxygen atoms and calcium ions as the pH increases .
Biochemical Pathways
The biochemical pathways of HEDP involve the formation of Ca–HEDP complexes. The molecular structures of these complexes were determined to understand the impact of pH on the dissolution of calcium sulfate scale . The electronic structures were investigated by interaction region indicator analysis, atoms in molecules analysis, electron localization function, and natural population analysis .
Result of Action
The result of HEDP’s action is the dissolution of calcium sulfate scale. This is achieved when the pH of the HEDP solution is adjusted from acidic to weakly alkaline . The deprotonation of the phosphonic acid group enhances the binding of coordinated oxygen atoms and calcium ions as the pH increases .
Action Environment
The action of HEDP is influenced by environmental factors, particularly pH. Weak alkalinity is the optimal process condition, as strong alkaline conditions result in the precipitation of hydroxide and calcium ions . Therefore, the efficacy and stability of HEDP are highly dependent on the pH of the environment in which it is used .
安全和危害
未来方向
Phosphonic acids are widely used in various industries such as water treatment, where they serve as chelating agents and scale inhibitors, helping to prevent mineral deposits in pipes and machinery . They are also utilized in agriculture as herbicides or fungicides, and in medicinal chemistry, including antiviral and antibacterial applications . Ongoing research is exploring further potential uses of this compound .
属性
IUPAC Name |
1-hydroxyethylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O4P/c1-2(3)7(4,5)6/h2-3H,1H3,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBURELSAUHPHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522043 | |
| Record name | (1-Hydroxyethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Hydroxyethyl)phosphonic acid | |
CAS RN |
20188-02-7 | |
| Record name | (1-Hydroxyethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



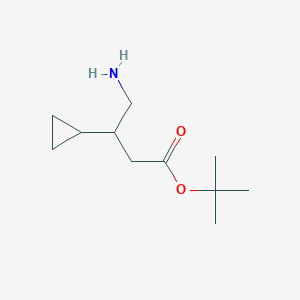
![1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid](/img/structure/B3049238.png)
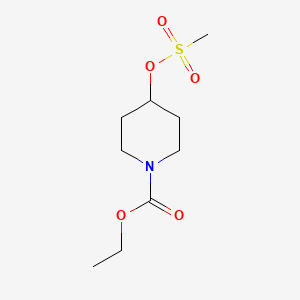
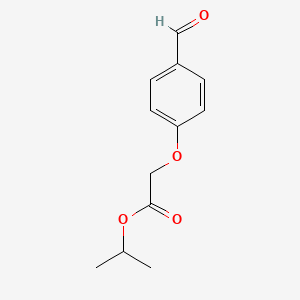
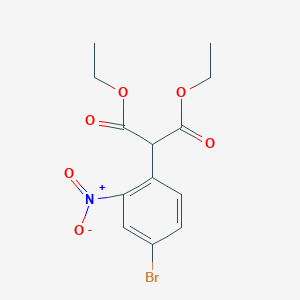



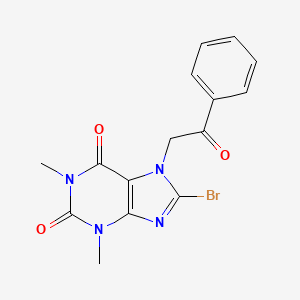
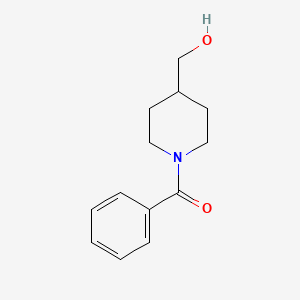

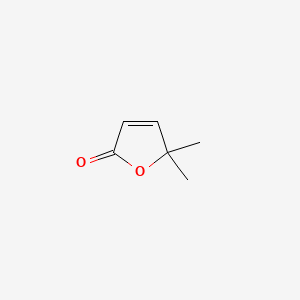
![[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one](/img/structure/B3049259.png)
